molecular formula C12H10N2O B6595800 5,6-Dihydrobenzo[h]quinazolin-2-ol CAS No. 4786-77-0

5,6-Dihydrobenzo[h]quinazolin-2-ol

Cat. No. B6595800
CAS RN: 4786-77-0
M. Wt: 198.22 g/mol
InChI Key: GFKPHFVPAHMSPN-UHFFFAOYSA-N
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Description

5,6-Dihydrobenzo[h]quinazolin-2-ol, also known as DHQ, is a heterocyclic organic compound that consists of a benzene ring fused to a quinazoline ring. It has a molecular formula of C12H10N2O and a molecular weight of 198.22 g/mol .


Synthesis Analysis

The synthesis of 5,6-Dihydrobenzo[h]quinazolin-2-ol involves several steps. For instance, one method involves the amidation and cyclization of 2-aminobenzoic acid derivatives . Another method involves the reaction of 5,6-Dihydrobenzo[h]quinazolin-2-amine with hydrochloric acid under reflux .


Molecular Structure Analysis

The molecular structure of 5,6-Dihydrobenzo[h]quinazolin-2-ol consists of a benzene ring fused to a quinazoline ring. The most significant peak in the 13C NMR spectrum is C-7 at 65.5 ppm, which confirms the cyclization process .


Chemical Reactions Analysis

The chemical reactions of 5,6-Dihydrobenzo[h]quinazolin-2-ol are not well-documented. However, it’s known that the 2-methyl group in substituted 4(3H)-quinazolinone is reactive, as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .


Physical And Chemical Properties Analysis

5,6-Dihydrobenzo[h]quinazolin-2-ol has a molecular formula of C12H10N2O and a molecular weight of 198.22 g/mol . Its physical and chemical properties are not well-documented.

Mechanism of Action

The mechanism of action of 5,6-Dihydrobenzo[h]quinazolin-2-ol is not well-documented. However, quinazoline derivatives, which include 5,6-Dihydrobenzo[h]quinazolin-2-ol, have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .

Safety and Hazards

The safety and hazards of 5,6-Dihydrobenzo[h]quinazolin-2-ol are not well-documented. However, in case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

The future directions of 5,6-Dihydrobenzo[h]quinazolin-2-ol are not well-documented. However, given its wide range of biological activities, it can be considered as an outstanding multitarget inhibitor for further investigations .

properties

IUPAC Name

5,6-dihydro-1H-benzo[h]quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12-13-7-9-6-5-8-3-1-2-4-10(8)11(9)14-12/h1-4,7H,5-6H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKPHFVPAHMSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279389
Record name 5,6-Dihydrobenzo[h]quinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydrobenzo[h]quinazolin-2-ol

CAS RN

4786-77-0
Record name 5,6-Dihydrobenzo[h]quinazolin-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4786-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydrobenzo[h]quinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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